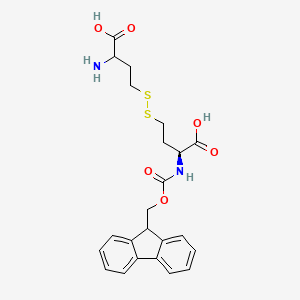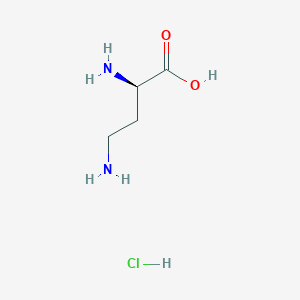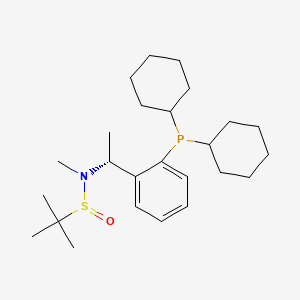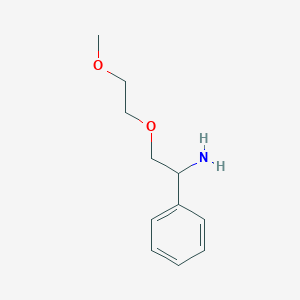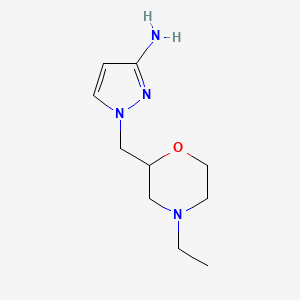
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine is a synthetic organic compound that features a triazole ring and a thiazole ring. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This often involves the cyclization of thioamides with α-haloketones.
Coupling of Rings: The triazole and thiazole rings can be coupled through various methods, including nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole and thiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine would depend on its specific biological target. Generally, compounds with triazole and thiazole rings can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine
- (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-ethylthiazol-2-yl)methanamine
Uniqueness
The uniqueness of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine lies in its specific substitution pattern on the triazole and thiazole rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13N5S |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
[5-(2-ethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H13N5S/c1-3-14-9(11-5-12-14)8-6(2)13-7(4-10)15-8/h5H,3-4,10H2,1-2H3 |
InChI Key |
HMEFNJYPPGJBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=C(N=C(S2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


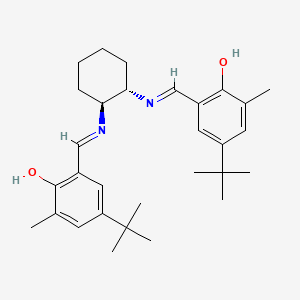
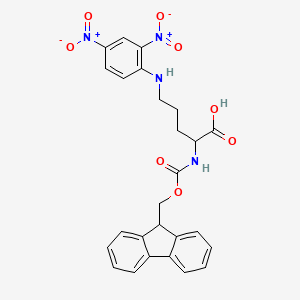
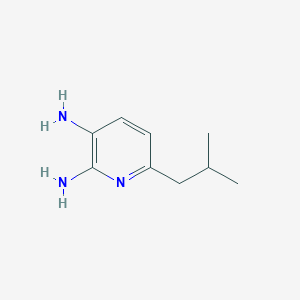
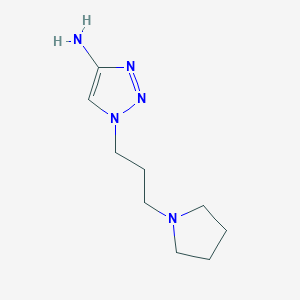
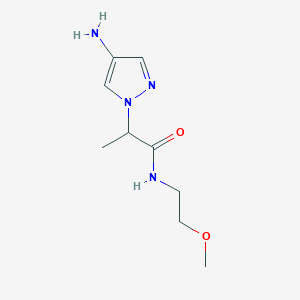
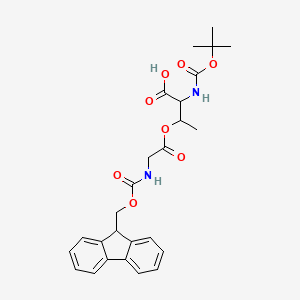
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
